![molecular formula C14H16N2O4 B2374946 1-(mesitylmethyl)-3-methoxy-1H-imidazole-2,4,5(3H)-trione CAS No. 303986-50-7](/img/structure/B2374946.png)
1-(mesitylmethyl)-3-methoxy-1H-imidazole-2,4,5(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a heterocyclic aromatic organic compound. It’s a planar five-membered ring and is classified as a diazole . Imidazole is a key component of important biological molecules. For example, it is present in the amino acid histidine and the related hormone histamine .
Synthesis Analysis
Imidazole can be synthesized by numerous methods. The Debus method is one of the oldest, which involves the condensation of glyoxal, formaldehyde, and ammonia .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not equivalent, with one being a part of a double bond, making the molecule aromatic .Chemical Reactions Analysis
Imidazole can act as both a base and an acid, making it amphoteric. It can also act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
Imidazole is a colorless solid and is soluble in water. It has a melting point of 89-90 degrees Celsius and a boiling point of 256 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- A one-pot synthesis method for 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, a nonacidic anti-inflammatory and analgesic agent, was developed. This compound was used in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
- The thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including methoxy-substituted imidazoles, were investigated. These findings help in understanding the physicochemical properties adjustable for various practical applications (Emel’yanenko et al., 2017).
Pharmaceutical and Biological Applications
- The synthesis, spectral characterization, and biological studies of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole highlighted its pharmacokinetic characteristics and biological activities such as antimicrobial and anticancer activities (Ramanathan, 2017).
- Imidazole-based compounds, including 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have shown potential in inducing apoptosis and cellular senescence, making them attractive targets in novel drug discovery for cancer treatment (Sharma et al., 2014).
Industrial and Material Science Applications
- Imidazole derivatives have been utilized as corrosion inhibitors for mild steel in acidic solutions, demonstrating their effectiveness in industrial applications (Ouakki et al., 2020).
- The optical properties of synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, were investigated, showing potential applications in nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs) (Jayabharathi et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methoxy-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9(2)11(10(3)6-8)7-15-12(17)13(18)16(20-4)14(15)19/h5-6H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJCFUSTHCCMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.